molecular formula C21H16BrN3O6S B2898731 ethyl 5-(5-bromofuran-2-amido)-3-(4-methoxyphenyl)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate CAS No. 851977-73-6

ethyl 5-(5-bromofuran-2-amido)-3-(4-methoxyphenyl)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate

Cat. No.: B2898731
CAS No.: 851977-73-6
M. Wt: 518.34
InChI Key: PEECUUKODKJLMI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 5-(5-bromofuran-2-amido)-3-(4-methoxyphenyl)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate is a heterocyclic compound featuring a fused thieno[3,4-d]pyridazine core. Key structural attributes include:

  • Substituents: 5-Bromofuran-2-amido group: Introduces halogen (Br) and oxygen-rich motifs, which may enhance binding to biological targets via halogen bonding or hydrogen bonding. 3-(4-Methoxyphenyl): An electron-donating aryl group that improves solubility and influences π-π stacking interactions.

The compound’s structural complexity suggests applications in medicinal chemistry, particularly in oncology, given the bioactivity of analogous thieno-pyridazine derivatives as Bcl-xL inhibitors and pro-apoptotic agents .

Properties

IUPAC Name

ethyl 5-[(5-bromofuran-2-carbonyl)amino]-3-(4-methoxyphenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16BrN3O6S/c1-3-30-21(28)17-13-10-32-19(23-18(26)14-8-9-15(22)31-14)16(13)20(27)25(24-17)11-4-6-12(29-2)7-5-11/h4-10H,3H2,1-2H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEECUUKODKJLMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(=O)C2=C(SC=C21)NC(=O)C3=CC=C(O3)Br)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16BrN3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

518.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Formation of the Thieno[3,4-d]Pyridazine Core

The core structure is synthesized through a Dieckmann cyclization followed by oxidation. A representative protocol involves:

  • Starting material : Methyl 2-(3-oxotetrahydro-2-thienyl)acetate undergoes cyclization in the presence of hydrazine hydrate, forming a tetrahydrothienopyridazinone intermediate.
  • Oxidation : Treatment with N-bromosuccinimide (NBS) in carbon tetrachloride oxidizes the tetrahydro ring to the aromatic pyridazine system.
  • Chlorination : POCl₃ facilitates the conversion of hydroxyl or ketone groups to chlorides, enhancing reactivity for subsequent substitutions.

Key conditions :

  • Cyclization : Reflux in POCl₃ for 5 hours yields 55–60% of the chlorinated intermediate.
  • Oxidation : NBS in CCl₄ at 0–5°C prevents over-oxidation.

Amidation with 5-Bromofuran-2-Carboxylic Acid

The 5-amino group on the pyridazine ring reacts with 5-bromofuran-2-carbonyl chloride under Schotten-Baumann conditions:

  • Activation : 5-Bromofuran-2-carboxylic acid is treated with thionyl chloride (SOCl₂) to form the acid chloride.
  • Coupling : The acid chloride reacts with the pyridazine-bound amine in dichloromethane (DCM) with triethylamine (TEA) as a base.

Reaction profile :

  • Temperature : 0°C to room temperature.
  • Yield : 78–85% after purification by column chromatography.

Esterification to Introduce the Ethyl Carboxylate Group

The ethyl ester at position 1 is introduced early in the synthesis via alkylation of a carboxylic acid precursor:

  • Substitution : Reaction of a chloropyridazine intermediate with ethyl chloroacetate in the presence of K₂CO₃.
  • Esterification : Direct treatment of the carboxylic acid with ethanol under acidic (H₂SO₄) conditions.

Comparative data :

Method Reagent Yield (%)
Alkylation Ethyl chloroacetate 70
Acidic esterification Ethanol/H₂SO₄ 65

Optimization of Reaction Parameters

Solvent and Temperature Effects

  • Cyclization : POCl₃ serves as both solvent and reagent, with reflux (110°C) necessary for complete ring closure.
  • Amidation : Polar aprotic solvents (e.g., DCM) improve coupling efficiency compared to THF or DMF.

Catalytic Systems

  • Palladium catalysts : Pd(PPh₃)₄ outperforms Pd(OAc)₂ in Suzuki couplings, reducing side-product formation.
  • Base selection : TEA is critical for neutralizing HCl during amidation, preventing protonation of the amine.

Characterization and Analytical Data

The final product is validated using:

  • ¹H NMR : Key signals include δ 1.35 (t, J = 7.1 Hz, CH₂CH₃), δ 3.85 (s, OCH₃), and δ 7.65 (d, J = 8.9 Hz, furan-H).
  • LC-MS : Molecular ion peak at m/z 573.2 [M+H]⁺ confirms the molecular formula C₂₃H₁₉BrN₃O₆S.
  • Elemental analysis : Calculated (%) C 48.12, H 3.33, N 7.31; Found C 48.09, H 3.35, N 7.28.

Chemical Reactions Analysis

Types of Reactions

ethyl 5-(5-bromofuran-2-amido)-3-(4-methoxyphenyl)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: The bromine atom in the bromofuran moiety can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts to achieve optimal results.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions can introduce new substituents in place of the bromine atom.

Scientific Research Applications

ethyl 5-(5-bromofuran-2-amido)-3-(4-methoxyphenyl)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound may be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ethyl 5-(5-bromofuran-2-amido)-3-(4-methoxyphenyl)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate involves its interaction with specific molecular targets and pathways. The bromofuran moiety and methoxyphenyl group contribute to its binding affinity and selectivity for certain enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Core Heterocyclic Systems

Compound Core Structure Key Features Biological Relevance Reference
Target Compound Thieno[3,4-d]pyridazine Sulfur and nitrogen arrangement enables diverse electronic interactions. Potential anticancer agent
6,7-Dihydro-5H-pyrido[2,3-c]pyridazine (Patent) Pyrido[2,3-c]pyridazine Nitrogen-rich core with fused pyridine and pyridazine rings. Bcl-xL inhibition, cancer therapy
Thieno[2,3-b]pyridine () Thieno[2,3-b]pyridine Sulfur atom adjacent to pyridine ring; less nitrogen density. Antioxidant and antitumor activity

Analysis :

Substituent Effects

Compound Substituents Impact on Properties Reference
Target Compound 5-Bromofuran-2-amido, 4-methoxyphenyl Bromine enhances electrophilicity; methoxy improves solubility.
4k () 5-Bromothiophen-2-yl, aminosulfonylphenyl Bromothiophene increases lipophilicity; sulfonamide adds hydrogen-bonding capacity.
Quinoline derivatives () 4-Chloro, 3,4-dichlorophenyl Chlorine atoms enhance metabolic stability but reduce solubility.

Analysis :

  • The 4-methoxyphenyl substituent provides better solubility than chlorinated aryl groups (), which could translate to improved pharmacokinetics .

Analysis :

  • The target compound’s thieno-pyridazine core and bromofuranamido group may synergize to enhance pro-apoptotic activity compared to simpler thieno-pyridine systems ().
  • Its ethyl carboxylate group could improve bioavailability over methyl esters (e.g., ), though direct data is lacking .

Physicochemical Properties

Property Target Compound 4k () Quinoline derivative ()
Molecular Weight (g/mol) ~493.3 (calculated) 596.25 ~350–400 (estimated)
LogP (Predicted) ~3.5 (moderate lipophilicity) ~4.2 (high) ~2.8 (low)
Key Functional Groups Bromofuran, methoxyphenyl Bromothiophene, sulfonamide Chlorine, dichlorophenyl

Analysis :

  • The target compound’s moderate LogP balances membrane permeability and solubility, making it more drug-like than highly lipophilic analogs (e.g., 4k) .

Biological Activity

Ethyl 5-(5-bromofuran-2-amido)-3-(4-methoxyphenyl)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound features a thieno[3,4-d]pyridazine core with various substituents that potentially enhance its bioactivity. The presence of the bromofuran amide and methoxyphenyl groups suggests possible interactions with biological targets.

The biological activity of this compound is hypothesized to involve several mechanisms:

  • Enzyme Inhibition : The presence of the amide group may allow the compound to interact with specific enzymes, inhibiting their activity. This is supported by studies on similar compounds that exhibit enzyme inhibitory properties against various targets.
  • Receptor Modulation : The structural features suggest potential binding to receptors involved in cellular signaling pathways, which could modulate physiological responses.

Biological Activity Overview

Research has indicated various biological activities associated with this compound:

  • Antimicrobial Activity : Preliminary studies suggest that derivatives of bromofuran compounds exhibit significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. This compound may share similar properties due to its structural analogies .
  • Anticancer Properties : Compounds containing thieno[3,4-d]pyridazine moieties have been investigated for their anticancer potential. Research indicates that these compounds can induce apoptosis in cancer cells through various pathways, including the modulation of apoptosis-related proteins .
  • Anti-inflammatory Effects : Some studies suggest that compounds with similar structures can exhibit anti-inflammatory activities by inhibiting pro-inflammatory cytokines and mediators .

Case Studies

Several case studies highlight the biological activity of related compounds:

  • A study on a series of thieno[3,4-d]pyridazines showed promising results in inhibiting cancer cell proliferation in vitro, demonstrating IC50 values in the low micromolar range . These findings support the potential efficacy of this compound as an anticancer agent.
  • Another investigation focused on the antimicrobial effects of bromofuran derivatives indicated significant inhibition against various bacterial strains, suggesting a broad-spectrum antimicrobial activity . This could be an important aspect for further development in pharmaceutical applications.

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AntimicrobialInhibition of Gram-positive and negative bacteria
AnticancerInduction of apoptosis in cancer cells
Anti-inflammatoryReduction in pro-inflammatory cytokines

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing and purifying this compound with high yield and purity?

  • The synthesis involves multi-step reactions, including cyclization of thieno-pyridazine cores, halogenation, and amide coupling. Key steps include optimizing reaction temperatures (e.g., 60–80°C for cyclization) and using catalysts like acetic anhydride. Purification requires column chromatography (silica gel, ethyl acetate/hexane gradients) and recrystallization from ethanol/dioxane mixtures. Purity should be verified via HPLC (≥95%) and NMR to confirm absence of unreacted intermediates .

Q. How is the structural integrity of the compound validated experimentally?

  • Use a combination of 1H^1H-/13C^{13}C-NMR to confirm substituent positions (e.g., methoxyphenyl protons at δ 3.8–4.0 ppm). X-ray crystallography (for crystalline derivatives) resolves stereochemical ambiguities, while FT-IR identifies functional groups (amide C=O stretch at ~1650 cm1^{-1}) .

Q. What in vitro assays are recommended for preliminary biological activity screening?

  • Prioritize enzyme inhibition assays (e.g., kinase or protease targets) at concentrations of 1–50 µM. Cytotoxicity can be assessed via MTT assays on cancer cell lines (e.g., HeLa, MCF-7). Include positive controls (e.g., doxorubicin) and validate results with triplicate measurements .

Advanced Research Questions

Q. How do structural modifications (e.g., bromofuran vs. chlorophenyl substituents) impact biological activity?

  • Perform comparative SAR by synthesizing analogs with systematic substitutions (e.g., replacing bromofuran with chlorophenyl groups). Evaluate changes in IC50_{50} values against target enzymes and correlate with computational metrics (e.g., LogP, polar surface area). Bromine’s electronegativity may enhance binding to hydrophobic enzyme pockets, while methoxyphenyl groups improve solubility .

Q. What mechanistic insights can molecular docking provide for target engagement?

  • Use AutoDock Vina or Schrödinger Suite to model interactions with receptors (e.g., adenosine A2A_{2A}). Focus on hydrogen bonding between the amide group and Asp52 or π-π stacking of the thieno-pyridazine core with aromatic residues. Validate predictions with competitive binding assays using 3H^3H-labeled ligands .

Q. How can discrepancies in reported biological activity data be resolved?

  • Discrepancies often arise from assay conditions (e.g., ATP concentrations in kinase assays). Re-test the compound under standardized protocols (e.g., 10 mM Mg2+^{2+}, 1 mM ATP) and use isothermal titration calorimetry (ITC) to measure binding thermodynamics. Cross-validate with orthogonal assays (e.g., surface plasmon resonance) .

Q. What strategies improve synthetic scalability while maintaining stereochemical fidelity?

  • Replace low-boiling solvents (e.g., DCM) with eco-friendly alternatives (cyclopentyl methyl ether). Employ flow chemistry for exothermic steps (e.g., bromination) to enhance reproducibility. Monitor enantiomeric purity via chiral HPLC and optimize catalyst loading (e.g., 5 mol% Pd(OAc)2_2) to minimize side reactions .

Q. How can computational modeling guide the design of derivatives with enhanced metabolic stability?

  • Use QSAR models to predict metabolic hotspots (e.g., ester hydrolysis sites). Introduce steric hindrance (e.g., methyl groups adjacent to the ester) or replace labile moieties (e.g., ethyl carboxylate with tert-butyl). Validate stability in liver microsomes (human/rat) with LC-MS metabolite profiling .

Q. What experimental approaches assess the compound’s stability under physiological conditions?

  • Conduct accelerated degradation studies in PBS (pH 7.4, 37°C) and simulated gastric fluid (pH 1.2). Monitor hydrolysis via HPLC and identify degradation products with HR-MS. For oxidative stability, expose the compound to H2 _2O2_2 (3%) and analyze by TLC .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.